

A Comparative Analysis of 2-Methyl-4-propyloctane and Other C12 Branched Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-4-propyloctane**

Cat. No.: **B14551760**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and toxicological properties of **2-Methyl-4-propyloctane** against other C12 branched alkanes and its linear isomer, n-dodecane. The information herein is supported by available experimental data and standardized methodologies.

Introduction to C12 Alkanes

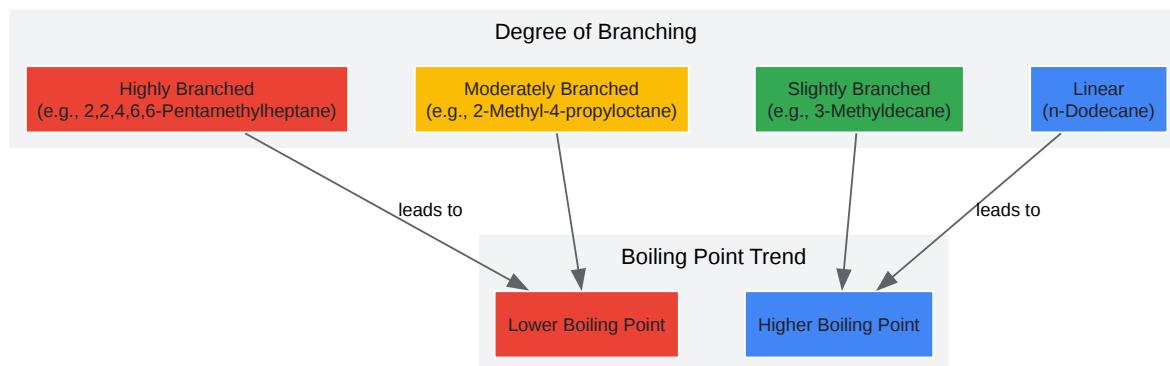
Dodecane (C12H26) is a saturated hydrocarbon with 355 structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons. This guide focuses on **2-Methyl-4-propyloctane** and compares it with a selection of other C12 alkanes to highlight the impact of branching on key parameters relevant to research and industrial applications.

Physicochemical Properties: A Comparative Overview

The degree of branching in the carbon chain of an alkane significantly influences its physical properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces (van der Waals forces). This results in lower boiling points and melting points compared to the linear isomer. Viscosity also tends to decrease with

increased branching, while the effect on density is less pronounced but generally shows a slight decrease.

Below is a summary of key physicochemical data for **2-Methyl-4-propyloctane** and a selection of other C12 alkane isomers.


Table 1: Physicochemical Properties of Selected C12 Alkane Isomers

Property	2-Methyl-4-propyloctane	n-Dodecane	2,2,4,6,6-Pentamethylheptane	3-Methyldecane
CAS Number	62184-33-2	112-40-3	13475-82-6	13151-34-3
Molecular Formula	C12H26	C12H26	C12H26	C11H24
Molecular Weight (g/mol)	170.33	170.33	170.33	156.31
Boiling Point (°C)	191	216.2	177.65	189.1
Density (g/cm ³ at 20°C)	0.7491	~0.749	0.7487	0.742
Kinematic Viscosity (mm ² /s at 20°C)	Data not available	~1.85	~1.77 (mixture of isomers)[1]	Data not available
LogP	4.639	~6.1	~6.156	~5.9

Note: Some data points are estimated or derived from closely related compounds due to the limited availability of specific experimental data for all isomers.

The following diagram illustrates the relationship between the degree of branching in C12 alkanes and their boiling points.

Relationship between Branching and Boiling Point in C12 Alkanes

[Click to download full resolution via product page](#)

Caption: Increasing molecular branching weakens intermolecular forces, leading to lower boiling points.

Toxicological Profile

Branched and linear alkanes in the C8-C18 range are generally characterized by low acute toxicity. The primary hazard associated with these liquid hydrocarbons is aspiration if swallowed.

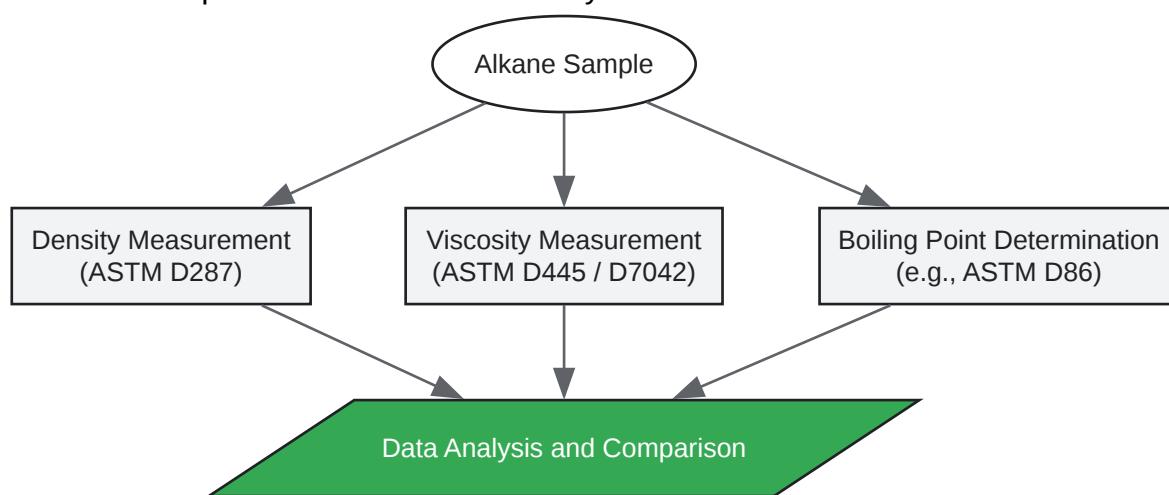
Table 2: Acute Toxicity Data for Selected C12 Alkane Isomers

Isomer	Oral LD50 (rat)	Dermal LD50 (rabbit/rat)	Inhalation LC50 (rat)
n-Dodecane	>5,000 mg/kg[2][3]	>3,160 mg/kg (rabbit) [4]	>9.3 mg/L (4h)[2]
Mixture of Dodecane Isomers (including 2,2,4,6,6-Pentamethylheptane)	>5,000 mg/kg[5]	>2,200 - 2,500 mg/kg (rabbit)[6]	>4951 mg/m ³ (4h)[5]
C12-14 Isoalkanes	>5,000 mg/kg[1]	>2,000 mg/kg[1]	>5,000 mg/m ³ (nominal)[1]
3-Methyldecane	No data available	No data available	No data available

Note: The available data suggests a low order of acute toxicity for C12 alkanes. For 3-Methyldecane, while specific data is unavailable, it is expected to have a similar low toxicity profile. It is noted as a potential irritant and may have anesthetic effects at high concentrations. [7][8]

Signaling Pathways and Biological Activity

Due to their non-polar and chemically inert nature, saturated hydrocarbons like **2-Methyl-4-propyloctane** and other C12 alkanes are not known to interact with specific signaling pathways in biological systems in the way that more functionalized molecules do. Their biological effects are primarily related to their physical properties, such as membrane disruption at high concentrations or the aspiration hazard. There is no evidence in the current scientific literature to suggest their involvement in specific cell signaling cascades.


Experimental Protocols

The following section outlines the standardized methodologies for determining the key physicochemical and toxicological properties discussed in this guide.

Physicochemical Property Determination

The workflow for characterizing the key physical properties of a C12 alkane is outlined below.

Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: Standardized workflow for determining the key physical properties of C12 alkanes.

1. Density Measurement (ASTM D287)

This test method determines the API gravity of petroleum products, which can be used to calculate density.^[9]

- Principle: A hydrometer is placed in a sample of the liquid. The depth to which the hydrometer sinks is inversely proportional to the density of the liquid.
- Apparatus: Hydrometer, hydrometer cylinder, thermometer.
- Procedure:
 - The sample is brought to a specified temperature.
 - The hydrometer is gently lowered into the sample in a hydrometer cylinder.
 - Once the hydrometer has settled, the reading is taken at the principal surface of the liquid.
 - The observed temperature is recorded.

- The observed hydrometer reading is corrected to the reference temperature using standard tables.

2. Viscosity Measurement (ASTM D445 and ASTM D7042)

- ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[\[3\]](#)[\[10\]](#)
 - Principle: This method measures the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
 - Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
 - Procedure:
 - The viscometer is charged with the sample.
 - The viscometer is placed in a temperature-controlled bath until it reaches the test temperature.
 - The time taken for the liquid to flow between two marked points is measured.
 - The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
- ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer.[\[8\]](#)[\[11\]](#)
 - Principle: This method uses a rotational viscometer to measure dynamic viscosity and a vibrating tube transducer to measure density simultaneously.
 - Apparatus: Stabinger viscometer.
 - Procedure:
 - The sample is introduced into the measuring cells.

- The instrument automatically measures the dynamic viscosity and density at the specified temperature.
- The kinematic viscosity is calculated by dividing the dynamic viscosity by the density.

Toxicological Testing

Acute toxicity is assessed using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

1. Acute Oral Toxicity (OECD Guideline 401 - now superseded by OECD 420, 423, 425)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.^[7] The newer guidelines aim to reduce the number of animals used.

- Principle: A single dose of the substance is administered orally to a group of experimental animals.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered by gavage.
 - Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
 - A post-mortem examination is performed on all animals.

2. Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential adverse effects of short-term dermal exposure to a substance.^{[12][13]}

- Principle: The substance is applied to the shaved skin of experimental animals.
- Procedure:

- The test substance is applied to a small area of the skin (at least 10% of the body surface area).
- The treated area is covered with a porous gauze dressing for 24 hours.
- Animals are observed for signs of toxicity and skin reactions for at least 14 days.

3. Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on the health hazards from short-term exposure to an airborne substance.[\[2\]](#)[\[14\]](#)

- Principle: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period.
- Procedure:
 - Animals are placed in exposure chambers.
 - The test atmosphere is generated and monitored for concentration.
 - Exposure is typically for 4 hours.
 - Animals are observed for toxic effects for at least 14 days.

Conclusion

2-Methyl-4-propyloctane, as a moderately branched C12 alkane, exhibits physicochemical properties that are intermediate between its linear and more highly branched isomers. Its boiling point is lower than that of n-dodecane, a characteristic that can be advantageous in applications requiring specific volatility. The toxicological profile of C12 alkanes, including **2-Methyl-4-propyloctane**, is marked by low acute toxicity across oral, dermal, and inhalation routes of exposure, with aspiration being the primary hazard. The lack of specific biological signaling pathway interactions underscores their primary roles as solvents, lubricants, and fuel components. The selection of a particular C12 alkane isomer for a specific application will, therefore, depend on the desired physical properties, such as boiling point and viscosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cica-web.kanto.co.jp [cica-web.kanto.co.jp]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 3-Methyldecane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-4-propyloctane | C13H28 | CID 57491271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [A Comparative Analysis of 2-Methyl-4-propyloctane and Other C12 Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14551760#2-methyl-4-propyloctane-vs-other-c12-branched-alkanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com